molecular formula C32H40ClN3O4 B11931447 Rhodamine B PEG2-NH2

Rhodamine B PEG2-NH2

Cat. No.: B11931447
M. Wt: 566.1 g/mol
InChI Key: BGFAOKRTFBNDRA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodamine B PEG2-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its red fluorescence, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B PEG2-NH2 typically involves the conjugation of Rhodamine B with a PEG2 linker that has an amine group. The process generally includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Rhodamine B PEG2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rhodamine B PEG2-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in cell imaging and tracking due to its red fluorescence.

    Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has therapeutic potential.

    Industry: Applied in the production of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of Rhodamine B PEG2-NH2 involves its role as a PROTAC linker:

Comparison with Similar Compounds

Uniqueness: Rhodamine B PEG2-NH2 is unique due to its amine group, which allows for versatile conjugation reactions. Its red fluorescence also makes it highly valuable for imaging applications .

Properties

Molecular Formula

C32H40ClN3O4

Molecular Weight

566.1 g/mol

IUPAC Name

[9-[2-[2-(2-aminoethoxy)ethoxycarbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C32H40N3O4.ClH/c1-5-34(6-2)23-13-15-27-29(21-23)39-30-22-24(35(7-3)8-4)14-16-28(30)31(27)25-11-9-10-12-26(25)32(36)38-20-19-37-18-17-33;/h9-16,21-22H,5-8,17-20,33H2,1-4H3;1H/q+1;/p-1

InChI Key

BGFAOKRTFBNDRA-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCOCCN.[Cl-]

Origin of Product

United States

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